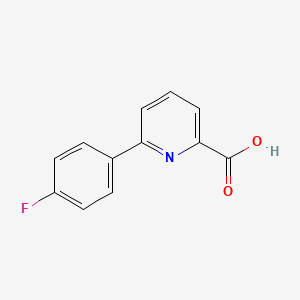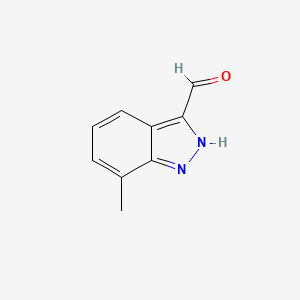
6-(4-フルオロフェニル)ピコリン酸
概要
説明
6-(4-Fluorophenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a fluorophenyl group attached to the sixth position of the picolinic acid structure
科学的研究の応用
6-(4-Fluorophenyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the development of herbicides and other agrochemicals
作用機序
Target of Action
The primary target of 6-(4-Fluorophenyl)picolinic acid is believed to be zinc finger proteins (ZFPs) . ZFPs play a crucial role in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
6-(4-Fluorophenyl)picolinic acid interacts with its targets by binding to ZFPs . This binding changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction leads to significant changes in the cellular processes that these proteins regulate.
Biochemical Pathways
It is known that picolinic acid, a related compound, plays a key role in zinc transport . This suggests that 6-(4-Fluorophenyl)picolinic acid may also influence pathways related to zinc transport and homeostasis.
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that the compound may have good bioavailability.
Result of Action
It is known that picolinic acid, a related compound, has been shown to be an anti-viral in vitro and in vivo . This suggests that 6-(4-Fluorophenyl)picolinic acid may also have anti-viral properties.
Action Environment
It is known that related compounds, such as picolinic acid, can have their activity influenced by factors such as ph and the presence of other ions .
生化学分析
Biochemical Properties
6-(4-Fluorophenyl)picolinic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to zinc finger proteins, altering their structure and inhibiting their function . These proteins are crucial for viral replication and packaging, as well as maintaining normal cellular homeostasis. By disrupting these processes, 6-(4-Fluorophenyl)picolinic acid exhibits antiviral properties .
Cellular Effects
The effects of 6-(4-Fluorophenyl)picolinic acid on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been demonstrated to inhibit the entry of enveloped viruses by targeting viral-cellular membrane fusion . This action not only prevents viral replication but also impacts the overall cellular metabolism and gene expression related to viral entry and replication processes .
Molecular Mechanism
At the molecular level, 6-(4-Fluorophenyl)picolinic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as zinc finger proteins, and alters their structure, thereby inhibiting their function . This inhibition disrupts viral replication and packaging. Additionally, it interferes with cellular endocytosis and compromises viral membrane integrity, further preventing viral entry into host cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(4-Fluorophenyl)picolinic acid change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it maintains its antiviral activity over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to this compound has been observed to have sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 6-(4-Fluorophenyl)picolinic acid vary with different dosages in animal models. At lower doses, it exhibits significant antiviral activity without notable adverse effects . At higher doses, toxic effects may be observed, including disruptions in normal cellular functions and potential toxicity to vital organs . It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing adverse effects.
Transport and Distribution
Within cells and tissues, 6-(4-Fluorophenyl)picolinic acid is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic applications and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 6-(4-Fluorophenyl)picolinic acid plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can influence its interactions with other biomolecules and its overall efficacy in biochemical processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Fluorophenyl)picolinic acid typically involves the reaction of 4-fluorobenzaldehyde with picolinic acid under specific conditions. One common method includes the use of a diazotizing reagent followed by fluorination. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of 6-(4-Fluorophenyl)picolinic acid may involve large-scale synthesis using automated reactors. The process generally includes the steps of diazotization, fluorination, and subsequent purification. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 6-(4-Fluorophenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
類似化合物との比較
- Picolinic acid
- Halauxifen-methyl
- Florpyrauxifen-benzyl
Comparison: 6-(4-Fluorophenyl)picolinic acid is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. Compared to picolinic acid, it exhibits enhanced stability and reactivity. Halauxifen-methyl and florpyrauxifen-benzyl are also picolinic acid derivatives but differ in their specific substituents and applications .
特性
IUPAC Name |
6-(4-fluorophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-9-6-4-8(5-7-9)10-2-1-3-11(14-10)12(15)16/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEVXEKXCIBZMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610616 | |
| Record name | 6-(4-Fluorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863704-60-3 | |
| Record name | 6-(4-Fluorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1321163.png)

![2-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1321166.png)


![4-Methyl-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid](/img/structure/B1321190.png)
![5-Methyl-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid](/img/structure/B1321192.png)




